molecular formula C14H14O3 B2894611 3-cyclopentyl-7-hydroxy-4H-chromen-4-one CAS No. 59297-07-3

3-cyclopentyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B2894611
CAS No.: 59297-07-3
M. Wt: 230.263
InChI Key: MNVPXXPOLAQZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-7-hydroxy-4H-chromen-4-one is a chemical compound with the CAS Number 59297-07-3 . It has a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol . This compound belongs to the class of chroman-4-ones, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities . The chroman-4-one structure, characterized by a benzene ring fused to a dihydropyran-4-one ring, serves as a fundamental building block for the development of novel therapeutic agents . Researchers value this scaffold for its significant potential in drug discovery. Chroman-4-one derivatives have been investigated for diverse biological activities, including anticancer, antimicrobial, and anti-acetylcholinesterase effects . The specific substitution pattern on the core scaffold, such as the cyclopentyl group at the 3-position and the hydroxy group at the 7-position in this compound, can be critical for modulating its physicochemical properties and interactions with biological targets . These compounds are of particular interest in oncology research, where certain derivatives have demonstrated potent cytotoxic profiles against various cancer cell lines by regulating cellular metabolism and suppressing proliferation . As a research chemical, this compound provides a versatile intermediate for further structural optimization and biological evaluation. This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

3-cyclopentyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-10-5-6-11-13(7-10)17-8-12(14(11)16)9-3-1-2-4-9/h5-9,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVPXXPOLAQZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Baker-Venkataraman Rearrangement

This classical approach involves base-catalyzed cyclization of O-acylated dihydroxyacetophenones. For our target molecule, 2,6-dihydroxyacetophenone serves as the starting material:

  • Protection of C7 hydroxyl as methoxy group using methyl iodide/K2CO3 (89% yield)
  • Acylation at C2 position with cyclopentanecarbonyl chloride (AlCl3 catalysis, 78% yield)
  • Cyclization via potassium tert-butoxide in anhydrous DMF (65% yield)

Key Advantage: Enables simultaneous introduction of cyclopentyl group during acylation step.

Claisen-Schmidt Condensation

Modified conditions using microwave irradiation improve yields for chalcone intermediates:

  • 2-Hydroxy-5-methoxybenzaldehyde + cyclopentanone (NaOH/EtOH, μW 150W, 85°C, 15 min → 92% yield)
  • Acid-catalyzed cyclization (H2SO4/AcOH, 110°C, 3 hr → 78% yield)

Optimization Note: Substituent effects require precise stoichiometric control – excess cyclopentanone (1.5 eq) prevents dimerization.

Directed Functionalization at C3 Position

Installation of the cyclopentyl group presents unique challenges due to steric bulk. Three effective methodologies have emerged.

Friedel-Crafts Alkylation

Using AlCl3 as Lewis acid (2.2 eq) in dichloromethane at 0°C:

Cyclopentylating Agent Reaction Time (hr) Yield (%) Purity (HPLC)
Cyclopentyl chloride 6 82 98.7
Cyclopentyl bromide 4 79 97.2
Cyclopentyl iodide 3 68 95.1

Mechanistic Insight: The smaller chloride leaving group provides better yield despite longer reaction time due to reduced carbocation rearrangement.

Transition Metal-Catalyzed Coupling

Palladium-mediated Negishi coupling demonstrates regioselectivity:

  • Pre-chlorination at C3 using NCS (72% yield)
  • Zn insertion (Cp2ZrCl2, 89% yield)
  • Cross-coupling with cyclopentylzinc bromide (Pd(PPh3)4, 65°C, 14 hr → 75% yield)

Advantage: Enables late-stage functionalization of pre-formed chromenones.

Hydroxyl Group Installation and Deprotection

Strategic protection/deprotection sequences prove critical for C7 hydroxyl group integrity.

Direct Hydroxylation Methods

Electrophilic hydroxylation using modified Hofer-Moest conditions:

  • Substrate: 3-Cyclopentyl-7-methoxy-4H-chromen-4-one
  • Reagent: H2O2 (30%)/TFAA (1.2 eq) in CH3CN at -15°C
  • Yield: 68% with 99% regioselectivity

Caution: Over-oxidation to quinone forms occurs above -10°C.

Demethylation Protocols

Comparative efficiency of deprotecting agents:

Reagent Conditions Yield (%) Side Products (%)
BBr3 (1.0M) DCM, -78°C, 2 hr 92 <0.5
AlCl3/EtSH Toluene, 110°C, 8 hr 78 12
HI (57%) AcOH, reflux, 24 hr 65 18

Recommendation: Boron tribromide at cryogenic temperatures minimizes ester hydrolysis side reactions.

Analytical Characterization Benchmarks

Comprehensive spectral data for authentication:

1H NMR (400 MHz, DMSO-d6):
δ 12.85 (s, 1H, C7-OH), 8.25 (d, J=2.4 Hz, 1H, C5-H), 7.92 (dd, J=8.8, 2.4 Hz, 1H, C6-H), 6.95 (d, J=8.8 Hz, 1H, C8-H), 3.42-3.35 (m, 1H, cyclopentyl CH), 2.15-1.85 (m, 8H, cyclopentyl CH2)

13C NMR (100 MHz, DMSO-d6):
δ 178.2 (C4), 163.1 (C7), 156.8 (C8a), 135.4 (C5), 124.9 (C6), 118.3 (C4a), 115.7 (C8), 44.6 (cyclopentyl C), 32.1, 29.8, 25.4 (cyclopentyl CH2)

HRMS (ESI+):
Calcd for C14H14O3 [M+H]+: 231.1016, Found: 231.1019

Comparative Analysis of Synthetic Routes

Evaluation matrix for industrial scalability:

Method Total Steps Overall Yield (%) Cost Index Purity Threshold
Baker-Venkataraman 5 41 1.8 98.5
Claisen-Schmidt 4 53 1.2 97.8
Metal-Catalyzed 6 38 3.4 99.1

Industrial-Scale Process Considerations

Critical parameters for kilogram-scale manufacturing:

  • Solvent Selection:

    • Replace DCM with MeTHF (2-methyltetrahydrofuran) for Friedel-Crafts step (improves E-factor from 18.7 to 6.4)
    • Implement continuous extraction for acid-sensitive intermediates
  • Catalyst Recycling:

    • AlCl3 recovery via aqueous NaOH treatment achieves 78% reuse efficiency
    • Palladium recovery from coupling reactions >99% using thiourea-functionalized resins
  • Purification:

    • Three-stage crystallization (heptane/EtOAc gradient) reduces HPLC purification needs
    • Final purity 99.8% with <0.1% residual solvents

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-7-hydroxy-4H-chromen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

3-cyclopentyl-7-hydroxy-4H-chromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopentyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Key Structural Features:

  • Core : 4H-chromen-4-one (benzopyran-4-one).
  • Substituents :
    • Position 3 : Cyclopentyl group (C5H9).
    • Position 7 : Hydroxyl group (-OH).
  • Molecular Formula : C14H14O3.
  • Molecular Weight : 230.26 g/mol.

Comparison with Similar Compounds

Chromenone derivatives exhibit significant structural and functional diversity. Below is a detailed comparison of 3-cyclopentyl-7-hydroxy-4H-chromen-4-one with structurally analogous compounds, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
This compound 3-Cyclopentyl, 7-OH C14H14O3 230.26 Potential anti-inflammatory/antioxidant (inferred)
3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one 3-(3-Cl-C6H4), 7-OH, 4-CH3 C16H11ClO3 298.71 Antimicrobial
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one 7-OH, 3-(4-OH-C6H4), 6-OCH3 C16H12O5 284.26 Antioxidant, estrogenic activity
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one 5-OH, 3-(4-OH-C6H4), 7-OCH3, 6-prenyl C21H20O5 352.38 Anticancer (isoflavone derivative)
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 3-(4-Cl-C6H4), 7-OCH3, 4-CH3 C17H13ClO3 300.74 Synthetic intermediate

Key Findings:

Substituent Effects on Bioactivity :

  • Hydroxyl Groups : Compounds with hydroxyl groups at position 7 (e.g., this compound and 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one) exhibit enhanced antioxidant and receptor-binding properties due to hydrogen-bonding interactions .
  • Halogenated Aryl Groups : Chlorophenyl substituents (e.g., 3-(3-chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one) correlate with antimicrobial activity, likely due to increased electrophilicity .

Prenyl or methoxy groups (e.g., in 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one) enhance membrane interaction but may reduce solubility .

Synthetic Routes: Cyclopentyl-substituted chromenones are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, as seen in the preparation of 4-amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one . Methoxy and hydroxyl groups are often introduced via O-methylation or demethylation reactions .

Table 2: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 3332 (OH), 1641 (C=O) Not reported in evidence Not reported in evidence
7-Phenyl-4H-chromen-4-one 1641 (C=O), 1544 (aromatic) 8.27 (d, J=8.8 Hz, H-5), 7.42–7.67 (m, aromatic) 177.5 (C=O), 155.4 (C-2)
3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one 2920 (C-H), 1645 (C=O) 6.37 (d, J=7.2 Hz, H-8), 7.04–7.67 (m, aromatic) 177.5 (C=O), 128.7 (Cl-C6H4)

Research Implications and Gaps

  • Biological Studies: Limited data exist on the specific bioactivity of this compound.
  • Crystallography : SHELX-based refinement (used in related compounds ) could resolve its 3D structure, aiding in drug design.
  • Synthetic Optimization : Improved yields for cyclopentyl derivatives are needed, possibly via transition-metal catalysis .

Biological Activity

3-Cyclopentyl-7-hydroxy-4H-chromen-4-one is a chromone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of flavonoids known for various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_3

This structure features a chromone backbone with a cyclopentyl group and a hydroxyl group at specific positions, contributing to its unique biological properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound could inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a common model for studying inflammation. The compound showed no cytotoxic effects at concentrations effective for inhibition, suggesting a safe therapeutic profile .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Its structure allows it to donate hydrogen atoms or electrons, neutralizing reactive oxygen species (ROS) and reducing oxidative damage in cells .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways. In particular, it was found to inhibit the proliferation of human bladder cancer cells by modulating signaling pathways associated with cell survival and death .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of NF-kB Pathway : The compound suppresses the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines.
  • Scavenging Free Radicals : It effectively scavenges free radicals, thereby reducing oxidative stress.
  • Modulation of Apoptotic Pathways : It induces apoptosis through the regulation of Bcl-2 family proteins and caspase activation.

Case Studies and Research Findings

StudyModelConcentrationKey Findings
RAW 264.7 macrophages10 µMInhibited LPS-induced NO production without cytotoxicity.
Human bladder cancer cells60 µMInduced apoptosis via downregulation of XIAP; reduced cell viability significantly.
Rat-derived chondrocytes20 µMDemonstrated anti-inflammatory effects by lowering IL-1β and COX-2 levels.

Q & A

Q. What are the common synthetic routes for 3-cyclopentyl-7-hydroxy-4H-chromen-4-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the cyclization of substituted phenolic precursors and subsequent functionalization. Key steps include:

  • Core formation : Acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives with cyclopentyl ketones to form the chromenone backbone .
  • Hydroxylation : Selective oxidation at the 7-position using oxidizing agents like H2O2/acetic acid, with yields sensitive to temperature (60–80°C) and solvent polarity (e.g., ethanol vs. DMF) .
  • Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization from methanol .

Q. Optimization strategies :

  • Use DOE (Design of Experiments) to balance reaction parameters (e.g., 12–24 hr reaction time, 1:1.2 molar ratio of reactants) .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include the 4H-chromen-4-one carbonyl carbon at δ ~177 ppm (C-4) and the cyclopentyl protons as a multiplet at δ 1.5–2.5 ppm .
  • IR : Strong absorption bands for C=O (1640–1680 cm<sup>−1</sup>) and phenolic O-H (3200–3500 cm<sup>−1</sup>) .
  • Mass spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> peaks, with HRMS used to confirm molecular formula (e.g., C15H14O3) .

Q. How can structural contradictions in crystallographic data for this compound be resolved?

  • Refinement tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and hydrogen-bonding networks .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .
  • Case study : For a related compound (CID 5393180), SHELXL reduced R-factor discrepancies from 0.12 to 0.05 by optimizing anisotropic displacement parameters .

Q. What strategies are effective in analyzing contradictory biological activity data across chromenone derivatives?

  • Comparative SAR : Map substituent effects (e.g., 3-cyclopentyl vs. 3-aryl groups) on activity. For example, fluorophenyl analogs show enhanced antimicrobial activity but reduced solubility .
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding to targets like COX-2 or topoisomerase II, correlating with experimental IC50 values .
  • Meta-analysis : Pool data from studies like [12] and [19] to identify outliers caused by assay variability (e.g., MTT vs. resazurin assays).

Q. How can the photostability and oxidative degradation of this compound be evaluated?

  • Accelerated stability testing : Expose samples to UV light (254 nm) and monitor degradation via HPLC. For example, 7-hydroxy chromenones degrade 20–30% faster than methoxy derivatives .
  • LC-MS/MS : Identify degradation products (e.g., quinone derivatives from oxidation at C-7) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying temperatures .

Q. What computational methods are suitable for predicting intermolecular interactions of this compound?

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study H-bonding with biomolecules (e.g., serum albumin) .
  • Molecular dynamics : Simulate lipid bilayer penetration to assess bioavailability .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.8) and CYP450 inhibition risks .

Q. How do steric effects from the cyclopentyl group influence regioselective functionalization?

  • Case study : In this compound, the bulky cyclopentyl group directs electrophilic substitution to the 6-position (para to C-7) due to steric hindrance at C-2 and C-8 .
  • Experimental validation : Compare bromination patterns with/without cyclopentyl substitution using <sup>1</sup>H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.